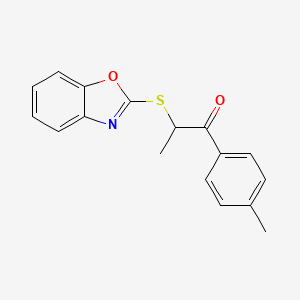

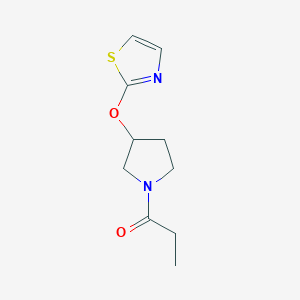

2-(1,3-苯并恶唑-2-基硫代)-1-(4-甲基苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the formation of intermediates. In the case of the compounds discussed in the provided papers, we see examples of such multi-step syntheses. Paper details the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involves the creation of a thiazol-2-yl scaffold attached to a benzenesulfonamide moiety. The structure-activity relationship (SAR) is explored to optimize the inhibitory activity, resulting in compounds with nanomolar potency.

Similarly, paper describes the synthesis of a series of 2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl benzenesulfonates. The process begins with 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones reacting with 2-benzenesulfonyloxybenzaldehyde to form the desired compounds. Further modification leads to the creation of N-acetyl derivatives and morpholine-4-yl-methyl derivatives. The structural confirmation of these compounds is achieved through various spectroscopic methods, including infrared, 1H-NMR, 13C-NMR, MS, and UV spectral data.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity and interaction with biological targets. In the context of the compounds synthesized in paper , the presence of the phenylthiazol moiety is significant for the inhibitory activity against kynurenine 3-hydroxylase. The precise arrangement of substituents around the thiazol ring, as well as the electronic properties imparted by groups like nitro or trifluoromethyl, play a role in the binding affinity to the enzyme.

For the compounds in paper , the azomethine linkage (a carbon-nitrogen double bond) between the triazolone ring and the phenyl benzenesulfonate is a key feature. This linkage can influence the electronic distribution across the molecule, potentially affecting its antioxidant and antimicrobial activities. The incorporation of morpholine and N-acetyl groups further modifies the molecular structure, potentially altering the compounds' solubility, stability, and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in both papers are examples of how functional groups can be strategically combined to achieve desired properties. In paper , the synthesis likely involves the formation of the thiazol ring followed by sulfonamide coupling. The nitro and amino groups introduced in the synthesis play a critical role in the final activity of the inhibitors.

In paper , the formation of azomethine linkages is a key reaction step. Azomethines, or Schiff bases, are formed through the condensation of primary amines with aldehydes or ketones. This reaction is often used to create a diverse array of compounds with varying biological activities. The subsequent reactions with formaldehyde and morpholine to create the morpholine-4-yl-methyl derivatives are examples of how additional functional groups can be introduced to modify the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. The compounds described in paper have been optimized for high-affinity inhibition of kynurenine 3-hydroxylase, suggesting that their physical properties are suitable for interaction with the enzyme's active site. The presence of electron-withdrawing or electron-donating groups can affect the compound's pKa, which in turn can influence its solubility and ability to cross biological membranes.

The compounds in paper were tested for their antioxidant and antimicrobial activities, which are directly related to their chemical properties. The iron-binding antioxidant activity suggests that these compounds can chelate metal ions, which is a property often associated with antioxidant activity. The antimicrobial activity assessed through the agar well diffusion method indicates that these compounds can interact with bacterial cells, which may be related to their ability to penetrate cell walls or disrupt essential biochemical pathways.

科学研究应用

抗幽门螺旋杆菌剂

一项研究重点介绍了合成对胃病原体幽门螺旋杆菌具有强大活性的化合物。这些系列中的一个原型展示了显着的体外微生物学特性,展示了对不同临床相关幽门螺旋杆菌菌株的低最小抑菌浓度 (MIC),包括对常见治疗耐药的菌株。该原型还表现出最小的耐药性发展率,表明其作为新型抗幽门螺旋杆菌剂的潜力 (Carcanague 等人,2002)。

α-N-苯并三唑基酮的合成

针对苯并三唑衍生物(包括 1-(苯并三唑-1-基)丙-2-酮及其苯基类似物)的研究重点在于气相热解以产生苯胺和吲哚。本研究提供了对其气相热解动力学和机理的见解,为合成在材料科学和制药领域具有潜在应用的复杂有机结构奠定了基础 (Dib 等人,2004)。

手性酮的不对称还原

另一项研究采用真菌菌株将 1-(苯并唑-2-基硫代)丙-2-酮还原为其相应的醇。该生物转化过程产生了具有高对映体纯度的产物,强调了生物催化在实现立体选择性还原中的效用。酵母菌株表现出的高活性和选择性表明它们在生产对映体纯化合物的工业应用中具有潜力 (Borowiecki 等人,2014)。

点击化学在合成三唑衍生物中的应用

对点击化学的研究导致了合成具有潜在细胞毒活性的三唑衍生物。这种方法在合成结构复杂的分子方面的简单性和效率突出了其在开发新治疗剂中的重要性。这些化合物经过卤水虾细胞毒性评估,表明它们具有作为生物活性分子的潜力 (Ahmed 等人,2016)。

属性

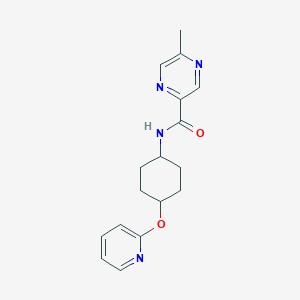

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-11-7-9-13(10-8-11)16(19)12(2)21-17-18-14-5-3-4-6-15(14)20-17/h3-10,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOJYUGZADFLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)SC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)

![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)

![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)